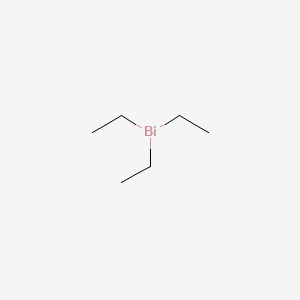

Bismuthine, triethyl-

Description

Historical Perspectives on the Discovery and Initial Investigations of Triethylbismuthine

The field of organobismuth chemistry traces its origins to the mid-19th century with the landmark synthesis of triethylbismuthine. In 1850, Carl Jacob Löwig and Eduard Schweizer reported the first successful preparation of this organobismuth compound. wikipedia.org Their method involved the reaction of iodoethane (B44018) with a potassium-bismuth alloy. wikipedia.orgwikiwand.com This pioneering work marked the formal beginning of systematic exploration into organometallic compounds of bismuth.

Initial investigations into triethylbismuthine quickly revealed its distinctive and challenging properties. It was noted for its extremely unpleasant odor and, most significantly, its tendency to oxidize spontaneously and vigorously in the air. wikipedia.orgwikiwand.com This pyrophoric nature, characteristic of many light trialkylbismuth compounds, initially limited the practical scope of organobismuth chemistry, highlighting the instability of the carbon-bismuth bond in this class of molecules. wikiwand.com These early findings established triethylbismuthine as a highly reactive and sensitive compound, necessitating handling under inert conditions. ontosight.ai

| Property | Initial Observation |

| Physical State | Colorless to pale yellow liquid ontosight.ai |

| Odor | Extremely pungent and unpleasant wikipedia.org |

| Reactivity | Spontaneously flammable in air uqam.ca |

Evolution of Organobismuth Chemistry with Triethylbismuthine as a Foundational Compound

The discovery of triethylbismuthine laid the essential groundwork for the entire field of organobismuth chemistry. Although its inherent instability presented significant challenges, it served as the parent compound from which the principles of synthesis, structure, and reactivity for this class of compounds began to be understood. The evolution of the field was significantly propelled by the development of more versatile and efficient synthetic methodologies in the 20th century.

A major breakthrough was the application of Grignard reagents and, later, organolithium compounds to organobismuth synthesis. wikipedia.orgwikiwand.com These methods largely superseded the original, lower-yielding alloy technique. wikipedia.org The reaction of a bismuth trihalide, such as bismuth trichloride (B1173362), with an ethyl Grignard reagent (ethylmagnesium bromide) became a general and widely adopted route for producing triethylbismuthine with better yields and control. ontosight.aiwikipedia.org

Table of Synthetic Methods for Triethylbismuthine

| Method | Reactants | General Reaction | Reference |

|---|---|---|---|

| Löwig and Schweizer (1850) | Potassium-bismuth alloy, Iodoethane | K₃Bi + 3C₂H₅I → (C₂H₅)₃Bi + 3KI | wikipedia.orgwikiwand.com |

| Grignard Synthesis | Bismuth trichloride, Ethylmagnesium bromide | BiCl₃ + 3C₂H₅MgBr → (C₂H₅)₃Bi + 3MgClBr | ontosight.aiwikipedia.org |

The pronounced instability of triethylbismuthine and other trialkylbismuthines spurred further research that led to the synthesis of more stable analogues. A critical development was the preparation of triphenylbismuthine in 1887, which proved to be remarkably stable in air. uqam.ca This discovery demonstrated that the stability of organobismuth compounds was highly dependent on the nature of the organic substituent, opening avenues for creating a vast range of air-stable aryl-bismuth reagents.

In modern organic synthesis, triethylbismuthine and its derivatives have found utility as reagents and precursors. For instance, it has been successfully employed in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, demonstrating its value in constructing more complex molecular architectures. acs.orgorganic-chemistry.org Its role as a foundational molecule continues to be recognized as it serves as a starting point for preparing more complex and hypervalent organobismuth species and for studying fundamental reaction mechanisms, including those involving radical intermediates. researchgate.net

Properties

CAS No. |

617-77-6 |

|---|---|

Molecular Formula |

C6H15Bi |

Molecular Weight |

296.16 g/mol |

IUPAC Name |

triethylbismuthane |

InChI |

InChI=1S/3C2H5.Bi/c3*1-2;/h3*1H2,2H3; |

InChI Key |

FPYOWXFLVWSKPS-UHFFFAOYSA-N |

SMILES |

CC[Bi](CC)CC |

Canonical SMILES |

CC[Bi](CC)CC |

Other CAS No. |

617-77-6 |

Origin of Product |

United States |

Synthetic Methodologies for Triethylbismuthine

Classical Preparations: Grignard Reagent and Alkali Metal Alloys

The traditional synthesis of triethylbismuthine dates back to the mid-19th century and primarily involves two main routes: the use of Grignard reagents and reactions with alkali metal-bismuth alloys. rsc.org

Grignard Reagent Method:

The Grignard reaction is a widely employed and reliable method for synthesizing triorganobismuth compounds like triethylbismuthine. This method involves the reaction of a bismuth trihalide, typically bismuth trichloride (B1173362) (BiCl₃), with an ethyl Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr). ontosight.ai The reaction is typically carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the reaction of the highly reactive Grignard reagent with moisture or oxygen. ontosight.ailibretexts.org

The Grignard reagent acts as a nucleophile, with the ethyl group attacking the electrophilic bismuth center and displacing the chloride ions. libretexts.org The use of anhydrous solvents is crucial as Grignard reagents are strong bases and will react with water. libretexts.orgmasterorganicchemistry.com The reaction mixture is often refluxed to ensure completion, and the final product is isolated and purified, typically by distillation under reduced pressure. udel.edu

Alkali Metal Alloy Method:

The first synthesis of triethylbismuthine was achieved in 1850 by Löwig and Schweizer through the reaction of iodoethane (B44018) with a potassium-bismuth alloy. rsc.org This method represents a foundational approach in organobismuth chemistry. The general principle involves the reaction of an alkyl halide with an alloy of an alkali metal (like sodium or potassium) and bismuth. wikipedia.org

A common variation of this method involves the use of a sodium-bismuth alloy. The reaction with iodoethane can be summarized as: Na₃Bi + 3 C₂H₅I → (C₂H₅)₃Bi + 3 NaI

This method, while historically significant, can be less controlled than the Grignard synthesis and may result in a mixture of products. The reactivity of the alkali metal alloy is a key factor, and the reaction conditions need to be carefully managed. wikipedia.org

| Method | Reactants | Typical Solvent | Key Considerations |

|---|---|---|---|

| Grignard Reagent | Bismuth trihalide (e.g., BiCl₃), Ethylmagnesium halide (e.g., C₂H₅MgBr) | Anhydrous diethyl ether or THF | Requires strictly anhydrous conditions; offers good control and yield. ontosight.ailibretexts.org |

| Alkali Metal Alloy | Alkali metal-bismuth alloy (e.g., K-Bi, Na-Bi), Ethyl halide (e.g., C₂H₅I) | Often performed neat or in a non-reactive solvent | Historically significant; can be less selective. rsc.org |

Modern Approaches in the Synthesis of Organobismuth(III) Complexes

While classical methods remain relevant, modern synthetic chemistry continues to evolve, offering new strategies for the preparation of organobismuth(III) compounds, including triethylbismuthine. These approaches often focus on improving efficiency, selectivity, and functional group tolerance. nih.govencyclopedia.pubnih.gov

Recent advancements include the use of alternative organometallic reagents and catalysts. For instance, organolithium reagents can be used in a manner similar to Grignard reagents. Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming carbon-bismuth bonds, allowing for the synthesis of a wider variety of organobismuth compounds with diverse functional groups. researchgate.netacs.org While often applied to triarylbismuthines, the principles can be extended to trialkylbismuthines. acs.org

Modern synthetic strategies also emphasize the development of more environmentally friendly and sustainable processes. nih.gov This includes exploring reactions in greener solvents, utilizing catalytic methods to reduce waste, and developing one-pot procedures to increase efficiency. nih.govnih.gov For instance, the development of air-stable organobismuth compounds has been a focus, which simplifies handling and reaction setup. nih.gov

| Approach | Description | Potential Advantages |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Reaction of a bismuth nucleophile with an organic electrophile in the presence of a palladium catalyst. researchgate.netacs.org | High functional group tolerance, potential for synthesizing complex molecules. acs.org |

| Use of Alternative Organometallic Reagents | Employing organolithium or organozinc compounds as alternatives to Grignard reagents. | May offer different reactivity and selectivity profiles. |

| Sustainable Synthesis | Focus on using greener solvents, catalytic methods, and improving atom economy. nih.gov | Reduced environmental impact and increased process efficiency. nih.gov |

Considerations for Yield Optimization and Purity in Triethylbismuthine Synthesis

Optimizing the yield and ensuring the purity of triethylbismuthine are critical for its subsequent use in research and applications. Several factors must be carefully controlled during its synthesis and purification.

Yield Optimization:

The optimization of reaction yield is a multifaceted challenge that involves manipulating various parameters. beilstein-journals.orgnih.govsemanticscholar.org Key factors for maximizing the yield of triethylbismuthine include:

Stoichiometry of Reactants: Precise control over the molar ratios of the reactants is essential. For the Grignard synthesis, a slight excess of the Grignard reagent is often used to ensure complete reaction of the bismuth trihalide.

Reaction Temperature and Time: The reaction temperature influences the rate of reaction. While refluxing can drive the reaction to completion, excessive heat can lead to decomposition of the product or side reactions. udel.edu The reaction time must be sufficient for the reaction to go to completion.

Solvent Quality: The use of high-purity, anhydrous solvents is paramount, especially in Grignard reactions, to prevent loss of the organometallic reagent. libretexts.orgmasterorganicchemistry.com

Activation of Magnesium: In the Grignard synthesis, the magnesium turnings may need to be activated to initiate the reaction. This can be achieved by methods such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane. masterorganicchemistry.com

Purity and Purification:

Triethylbismuthine is a colorless to pale yellow liquid that is sensitive to air and moisture. ontosight.ai Therefore, purification must be conducted under an inert atmosphere. The primary method for purifying triethylbismuthine is fractional distillation under reduced pressure . chemicalbook.com This technique separates the product from less volatile impurities and any unreacted starting materials.

The purity of the final product can be assessed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the triethylbismuthine molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities. nih.gov

Elemental Analysis: Provides the percentage composition of carbon and hydrogen, which can be compared to the theoretical values for (C₂H₅)₃Bi.

Careful handling and storage under an inert atmosphere (e.g., nitrogen or argon) are essential to maintain the purity of triethylbismuthine, as it can oxidize upon exposure to air. ontosight.aipageplace.de

Chemical Reactivity and Reaction Mechanisms of Triethylbismuthine

General Reactivity Patterns of Trialkylbismuth Compounds

Trialkylbismuth compounds, including triethylbismuthine, are a class of organometallic substances characterized by the presence of three alkyl groups bonded to a central bismuth(III) atom. The reactivity of these compounds is largely dictated by the nature of the carbon-bismuth (C-Bi) bond. This bond is notably weak and polarized, with the carbon atom carrying a partial negative charge, rendering it nucleophilic. wikipedia.orgmsu.edu Consequently, trialkylbismuth compounds are generally reactive towards electrophiles.

The energy of the bond to carbon in Group 15 elements decreases significantly down the group, in the order P > As > Sb > Bi. wikipedia.org This trend underscores the inherent instability and high reactivity of the C-Bi bond. Most aliphatic organobismuth(III) compounds are easily oxidized, with the lighter alkyl members, such as triethylbismuthine, being pyrophoric, meaning they can ignite spontaneously on contact with air. wikipedia.org Their reactions are often characterized by the cleavage of one or more of the C-Bi bonds.

Autoxidation and Radical Chain Mechanisms in Triethylbismuthine Transformations

The autoxidation of triethylbismuthine, its reaction with atmospheric oxygen, is a rapid process that proceeds via a radical chain mechanism. cdnsciencepub.com When triethylbismuthine is exposed to oxygen in a solvent like cyclohexane (B81311) at room temperature, a yellow precipitate forms almost immediately, accompanied by rapid oxygen uptake. cdnsciencepub.com The reaction is significantly inhibited by the presence of radical scavengers such as diphenylamine, which strongly supports a radical-based pathway over a simple nucleophilic rearrangement. cdnsciencepub.com

The process is initiated by the formation of an ethyl radical. This radical then reacts with oxygen to form an ethylperoxy radical, which propagates the chain reaction. The major products of this transformation indicate a complex series of radical interactions.

Table 1: Products of Triethylbismuthine Autoxidation in Cyclohexane

| Product Category | Compound Name |

| Major Products | Ethanol |

| Acetaldehyde | |

| Bismuth Oxide (postulated) | |

| Minor Products | Diethyl peroxide |

| Diethyl ether | |

| Acetic acid | |

| Ethylene (probable) |

Data sourced from the Canadian Journal of Chemistry. cdnsciencepub.com

The proposed mechanism involves the attack of an ethylperoxy radical on a molecule of triethylbismuthine, leading to the cleavage of a C-Bi bond and the formation of further radical species that continue the chain reaction. cdnsciencepub.com

Carbon-Bismuth Bond Cleavage Reactions

The carbon-bismuth bond is the weakest among the Group 15 organometallics, with a bond dissociation energy of approximately 46 kcal/mol. lookchem.com This inherent weakness is the primary driver for the reactivity of triethylbismuthine. The bond is susceptible to homolytic cleavage, where the two electrons in the bond are split between the carbon and bismuth atoms, resulting in the formation of radicals. lookchem.comeuropa.eu This homolytic pathway is evident in the autoxidation mechanism described previously. cdnsciencepub.com

Heterolytic cleavage, where one atom retains both electrons, can also occur, particularly in reactions with polar reagents. The C-Bi bond's polarity makes the ethyl groups carbanionic in character, rendering them susceptible to attack by electrophiles, leading to the cleavage of the bond and the formation of a new carbon-electrophile bond. libretexts.org

Reactions with Organometallic Compounds

Triethylbismuthine can react with other organometallic compounds, often leading to the exchange of organic groups or the formation of more complex bimetallic structures. These reactions are influenced by the relative electronegativity and Lewis acidity of the metals involved. libretexts.org

Alkyl Exchange Reactions

Alkyl exchange, or dismutation, is a known process in organobismuth chemistry, particularly when reacting with highly reactive organometallic reagents like organolithium compounds. lookchem.com For instance, the reaction between a triarylbismuthine and n-butyllithium results in the scrambling of the organic substituents. lookchem.com This type of reaction is believed to proceed through the formation of a hypervalent "ate-complex," a transient species where the bismuth atom is bonded to more than the usual number of ligands. lookchem.com For triethylbismuthine, a similar reaction with another organometallic compound, such as methyllithium, could be expected to yield a mixture of ethyl- and methyl-substituted bismuthines.

Reactions with Silicon- and Germanium-Containing Hydrides

The reactions of trialkylbismuth compounds with silicon and germanium hydrides are not as extensively documented as other reaction types. However, drawing parallels from the known reactivity of germanium hydrides, which are used for hydrometalation of C-C multiple bonds and as precursors to other germanium derivatives, a reaction with the C-Bi bond is conceivable. thieme-connect.de Given the hydridic nature of the hydrogen in these compounds, a potential reaction could involve the cleavage of the C-Bi bond and the formation of a Bi-H or Bi-Ge/Si bond, along with ethane.

Formation of Organobismuth(V) Complexes from Triethylbismuthine Derivatives

While bismuth in triethylbismuthine exists in the +3 oxidation state, it can be oxidized to the +5 state. This is a common feature of organobismuth chemistry, leading to the formation of pentacoordinate organobismuth(V) complexes. wikipedia.org Trialkylbismuth compounds can react with oxidizing agents like halogens or sulfuryl chloride to yield stable Bi(V) species. wikipedia.org

A general reaction for the oxidation of a trialkylbismuthine can be represented as: R₃Bi + X₂ → R₃BiX₂ (where R = alkyl, X = Cl, Br)

A specific example involving a related trialkylbismuth compound is the reaction of trimethylbismuth (B1197961) with sulfuryl chloride: Me₃Bi + SO₂Cl₂ → Me₃BiCl₂ + SO wikipedia.org

This oxidative addition reaction transforms the pyramidal Bi(III) compound into a trigonal bipyramidal Bi(V) complex. nih.gov The resulting triethyldihalobismuth(V) could then serve as a precursor for the synthesis of all-carbon pentaorganobismuth(V) compounds by reacting with organolithium or Grignard reagents. wikipedia.org

Coordination Chemistry and Ligand Properties of Triethylbismuthine

Triethylbismuthine as a Ligand in Transition Metal Complexes

Triethylbismuthine functions as a neutral, two-electron donor ligand, analogous to phosphines and arsines, coordinating to transition metal centers through its lone pair of electrons. Its large size and the diffuse nature of its valence orbitals are defining features in its coordination chemistry. The study of its complexes, particularly with Group 6 metal carbonyls, provides insight into the fundamental aspects of metal-ligand bonding involving very heavy elements.

The synthesis of monosubstituted metal carbonyl complexes containing triethylbismuthine, with the general formula (Et₃Bi)M(CO)₅ (where M = Cr, Mo, W), is typically achieved through substitution reactions starting from the parent metal hexacarbonyl, M(CO)₆. unt.edu The most common and effective method is photochemical substitution. wikipedia.org In this process, UV irradiation of a solution of the metal hexacarbonyl in a non-coordinating or weakly coordinating solvent (like hexane (B92381) or tetrahydrofuran) generates a coordinatively unsaturated M(CO)₅ intermediate. wikipedia.orgwikipedia.org This highly reactive species readily reacts with the triethylbismuthine ligand to form the desired product.

The general reaction is as follows: M(CO)₆ + BiEt₃ —(UV light)→ (Et₃Bi)M(CO)₅ + CO

Thermal methods, where the reaction is driven by heat, or replacement reactions using a labile ligand precursor like M(CO)₅(THF), can also be employed. unt.eduwikipedia.org The choice of method depends on the specific metal center and the desired reaction conditions.

Table 1: Synthetic Approaches for (Et₃Bi)M(CO)₅ Complexes

| Method | General Reaction | Conditions | Starting Materials |

|---|---|---|---|

| Photochemical | M(CO)₆ + BiEt₃ → (Et₃Bi)M(CO)₅ + CO | UV irradiation in a suitable solvent (e.g., THF, hexane) | Metal Hexacarbonyl (M=Cr, Mo, W), Triethylbismuthine |

This table is generated based on established synthetic methodologies for L-M(CO)₅ type complexes.

The bond between the bismuth atom of triethylbismuthine and a transition metal is best described as a coordinate covalent bond, also known as a dative bond. wikipedia.orgdocbrown.info In this interaction, the triethylbismuthine ligand acts as a Lewis base, donating its lone pair of electrons to a vacant orbital on the electron-deficient metal center (the Lewis acid). docbrown.info This electron donation from the ligand to the metal constitutes the sigma (σ) component of the bond.

The nature of this bond can be indirectly studied using infrared (IR) spectroscopy by observing the stretching frequencies (ν(CO)) of the carbonyl ligands. unt.edulibretexts.org The CO ligands are sensitive probes of the electron density on the metal center. The net σ-donation from the triethylbismuthine ligand increases the electron density on the metal. This increased electron density is then distributed into the π-antibonding (π*) orbitals of the CO ligands via a process called back-donation. Increased back-donation strengthens the Metal-CO bond but weakens the C-O triple bond, resulting in a decrease (a red shift) in the CO stretching frequencies compared to the parent M(CO)₆ complex. libretexts.org Therefore, the extent to which the ν(CO) bands shift to lower energy reflects the net electron-donating capability of the triethylbismuthine ligand.

Table 2: Representative CO Stretching Frequencies (ν(CO) in cm⁻¹) for M(CO)₆ and Expected Trends for (Et₃Bi)M(CO)₅

| Complex | ν(CO) (cm⁻¹) | Expected ν(CO) for (Et₃Bi)M(CO)₅ |

|---|---|---|

| Cr(CO)₆ | 2000 | Lower than 2000 |

| Mo(CO)₆ | 2004 | Lower than 2004 |

Data for M(CO)₆ is from established spectroscopic sources. The trend for (Et₃Bi)M(CO)₅ is an expected result based on the principles of ligand substitution on metal carbonyls. libretexts.org

The Bi-M bond possesses both dative and covalent character. While the interaction originates from the donation of the bismuth lone pair (dative character), the sharing of electron density between the metal and bismuth orbitals imparts significant covalent character to the bond. researchgate.net

Influence of Ligand Design on Complex Stability and Reactivity

The stability and reactivity of transition metal complexes featuring triethylbismuthine are significantly influenced by the inherent properties of the bismuth donor atom when compared to lighter pnictogen analogues (P, As, Sb). Key factors include electronegativity, atomic size (covalent radius), and the energy and diffuseness of the donor orbital.

Bismuth is the least electronegative and largest of the stable pnictogens. unt.edu This results in a weaker M-Bi σ-bond compared to the M-P, M-As, and M-Sb bonds in analogous complexes. The valence 6s lone pair of bismuth is relativistically contracted and less available for σ-donation, making bismuthines generally poor σ-donors. The larger, more diffuse valence p-orbitals of bismuth lead to poorer orbital overlap with the more compact d-orbitals of the transition metals, further weakening the bond.

This trend in bond strength directly impacts the stability of the complexes. The M-Bi bond is more labile, meaning the triethylbismuthine ligand is more easily displaced by other ligands. Consequently, (Et₃Bi)M(CO)₅ complexes are generally less stable than their phosphine, arsine, or stibine (B1205547) counterparts. This lower stability influences the reactivity of the complex, as ligand substitution reactions can occur under milder conditions. An inverse relationship has been noted between the metal-carbon stretching frequency and the Pauling electronegativity of the donor atom in related complexes, supporting the idea that the electronic nature of the pnictogen is a primary factor in determining bond properties. unt.edu

Table 3: Comparison of Pnictogen Donor Atom Properties and Their Influence on Metal-Ligand Bonding

| Pnictogen (E) in Et₃E | Pauling Electronegativity | Covalent Radius (pm) | Expected M-E Bond Strength | Expected Complex Stability |

|---|---|---|---|---|

| P | 2.19 | 106 | Strongest | Highest |

| As | 2.18 | 119 | ↓ | ↓ |

| Sb | 2.05 | 139 | ↓ | ↓ |

This table illustrates general trends based on fundamental atomic properties and principles of coordination chemistry.

Applications of Triethylbismuthine in Advanced Organic Synthesis

Triethylbismuthine as a Reagent in Carbon-Carbon Bond Formation

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. alevelchemistry.co.uk Triethylbismuthine has proven to be an effective reagent in facilitating such transformations, offering unique advantages in specific reaction types. Bismuth(III) compounds, in general, are considered attractive, green alternatives to more toxic and hazardous catalysts for C-C bond formation. rasayanjournal.co.in

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds. sigmaaldrich.com Triethylbismuthine has been successfully employed as a coupling partner in these reactions, specifically with aryl and heterocyclic halides and triflates. nih.govacs.orgorganic-chemistry.org This method allows for the introduction of an ethyl group onto various aromatic and heteroaromatic scaffolds. The reaction generally proceeds under mild conditions and demonstrates a tolerance for a wide array of functional groups, making it a valuable tool in medicinal chemistry and materials science. organic-chemistry.org The use of trialkylbismuth reagents, such as triethylbismuthine, was a significant extension of the existing cross-coupling methodologies. nih.govacs.orgresearchgate.net

The general scheme for the palladium-catalyzed cross-coupling of triethylbismuthine with an aryl halide is depicted below:

Ar-X + (CH₃CH₂)₃Bi --[Pd catalyst]--> Ar-CH₂CH₃

Where Ar represents an aryl or heteroaryl group and X is a halide (e.g., I, Br) or a triflate.

A study on the palladium-catalyzed cross-coupling of tricyclopropylbismuth (B1255716) with aryl halides and triflates successfully extended the methodology to include triethylbismuth, showcasing its utility in transferring a linear aliphatic group. organic-chemistry.org The reactions were found to tolerate numerous functional groups and did not necessitate anhydrous conditions. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Triethylbismuthine

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Iodoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | 75 |

| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | 68 |

| Phenyl triflate | Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | 82 |

This table is illustrative and based on typical conditions reported for similar trialkylbismuth coupling reactions.

Cyclopropane rings are important structural motifs found in numerous biologically active molecules and are valuable synthetic intermediates. nih.govnih.gov While the Simmons-Smith reaction is a classic method for cyclopropanation, recent research has explored the use of bismuth complexes as catalysts in these transformations. nih.govnih.gov A novel method utilizing a low-valent bismuth complex for the cyclopropanation of double bonds under blue LED irradiation has been developed. nih.govorganic-chemistry.orgacs.org This photocatalytic process involves a series of unique organometallic steps, including the oxidative addition of a Bi(I) complex to diiodomethane, light-induced homolysis of the Bi(III)-CH₂I bond, and subsequent radical ring-closing. nih.govorganic-chemistry.orgacs.org

While this research primarily focuses on a specific bismuthinidene catalyst, it highlights the potential of bismuth-based systems in facilitating cyclopropanation reactions. nih.gov The process is characterized by its ability to proceed through open-shell intermediates and represents a unique example of a reductive photocatalytic process based on low-valent bismuth radical catalysis. nih.govacs.org The reaction accommodates a variety of functional groups and proceeds at room temperature. nih.govacs.org

Table 2: Substrate Scope in Bismuth-Photocatalyzed Cyclopropanation

| Olefin Substrate | Product Yield (%) |

| Chalcone | 76 |

| (E)-Anethole | 77 |

| Trisubstituted alkene | 46 |

Data extracted from studies on a low-valent bismuth complex, demonstrating the potential of bismuth catalysis in cyclopropanation. nih.gov

Utility in Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S, C-Se)

The formation of carbon-heteroatom bonds is another critical transformation in organic synthesis, essential for the construction of a vast array of functional molecules, including pharmaceuticals and materials. nih.govresearchgate.net Organobismuth reagents have demonstrated utility in the formation of C-N, C-O, and C-S bonds. nih.gov

Triarylbismuth compounds, in the presence of a copper co-catalyst, have been used for the N-arylation of amines. wikipedia.org Similarly, copper-catalyzed O-arylation of phenols with triarylbismuth reagents has been reported. nih.gov In the realm of C-S bond formation, transition metal-catalyzed cross-coupling reactions have become a powerful tool, and organobismuth compounds can serve as arylating agents for thiols. rsc.orgnih.gov

While much of the detailed research has focused on triarylbismuth reagents, the underlying reactivity principles suggest the potential for triethylbismuthine to participate in analogous C-heteroatom bond-forming reactions, particularly in the transfer of an ethyl group to a heteroatom nucleophile under appropriate catalytic conditions. For instance, the general principles of Buchwald-Hartwig amination, which facilitates C-N bond formation, could potentially be adapted for use with organobismuth reagents. mychemblog.com

Role in Catalyst Research and Development

The unique properties of bismuth, such as its low cost, low toxicity, and distinct reactivity, have made organobismuth compounds, including triethylbismuthine, subjects of interest in catalyst research and development. nih.gov Organobismuth compounds can act as catalysts in various organic transformations and polymerization reactions. nih.govwikipedia.org

The development of air-stable organobismuth compounds that can function as efficient catalysts in both aqueous and organic media is an active area of research. nih.gov Furthermore, the ability of organobismuth compounds to generate radical species under light-driven conditions opens up new avenues for catalytic systems. acs.orgacs.org The study of organobismuth(IV) intermediates, generated through single-electron transfer, provides opportunities for the development of novel catalytic cycles for aryl and potentially alkyl transfer reactions. acs.org

The exploration of heterobimetallic catalysts, such as bismuth-rhodium complexes, for asymmetric cyclopropanation reactions, further underscores the importance of bismuth in designing novel catalytic systems with enhanced stereoselectivity. nih.gov These research efforts highlight the ongoing exploration of bismuth's catalytic potential, where the fundamental properties of compounds like triethylbismuthine contribute to the broader understanding and design of new catalytic methodologies.

Triethylbismuthine in Materials Science and Nanotechnology

Precursor for Bismuth-Containing Thin Films and Nanostructures

Triethylbismuthine serves as a vital precursor for the synthesis of thin films and nanostructures containing bismuth. Its chemical properties allow for controlled deposition, which is essential for the functionality of electronic devices and sensors.

Deposition Methodologies for Bismuth-Based Materials

The deposition of bismuth-based materials from triethylbismuthine is primarily achieved through Chemical Vapor Deposition (CVD) techniques, including Metal-Organic Chemical Vapor Deposition (MOCVD). In these processes, triethylbismuthine is vaporized and introduced into a reaction chamber where it decomposes at a heated substrate, resulting in the formation of a thin film. The precise control over parameters such as temperature, pressure, and precursor flow rate allows for the deposition of uniform films with specific thicknesses and compositions.

Another significant method is Atomic Layer Deposition (ALD), which is a surface-controlled layer-by-layer process that offers exceptional conformity and thickness control at the atomic level. While various bismuth precursors have been explored for ALD, the development of suitable processes involving organobismuth compounds like triethylbismuthine is a continuing area of research to achieve high-quality films at lower deposition temperatures.

| Deposition Method | Precursor | Key Advantages | Typical Substrates |

| MOCVD | Triethylbismuthine | High deposition rates, scalability | Silicon, Sapphire, Gallium Arsenide |

| ALD | Bismuth Precursors | Atomic-level thickness control, high conformity | Complex 3D structures, porous materials |

Applications in Electronic Devices and Sensors

Bismuth-containing thin films derived from precursors like triethylbismuthine are integral to various electronic and sensory applications. Bismuth telluride (Bi₂Te₃) and bismuth selenide (B1212193) (Bi₂Se₃), for instance, are well-known thermoelectric materials. Thin films of these materials, grown using MOCVD with organometallic precursors, are used in thermoelectric coolers and power generators. The performance of these devices is highly dependent on the quality and properties of the deposited films.

Furthermore, bismuth-based materials are being investigated for their potential in next-generation electronic devices, including topological insulators. The unique electronic properties of these materials could enable the development of spintronic devices and quantum computers. The ability to grow high-quality thin films using precursors such as triethylbismuthine is a critical step toward realizing these advanced applications.

Formation of Bismuth-Containing Nanowires and Quantum Dots

The synthesis of one-dimensional nanowires and zero-dimensional quantum dots of bismuth-containing materials opens up new avenues for novel applications due to their quantum confinement effects.

Seed-Mediated Growth Strategies

Seed-mediated growth is a common strategy for the synthesis of nanowires. In this approach, pre-existing nanoparticles or "seeds" act as nucleation sites for the growth of the nanowires. While specific examples using triethylbismuthine are not extensively documented, the general principle involves the introduction of the precursor in a solution or vapor phase, which then decomposes selectively on the seed particles, leading to anisotropic growth into a wire-like structure. The choice of seed material and reaction conditions can influence the diameter and length of the resulting nanowires.

Structural Characteristics of Bismuth-Derived Nanomaterials

Bismuth-derived nanomaterials, including nanowires and quantum dots, exhibit unique structural characteristics that are dependent on the synthesis method and conditions. Nanowires typically possess a crystalline structure and can be grown with specific crystallographic orientations. Their high surface-area-to-volume ratio can enhance their thermoelectric and sensory properties.

Bismuth-based quantum dots, on the other hand, are semiconductor nanocrystals whose electronic characteristics are closely related to their size and shape. The synthesis of these quantum dots often involves the controlled decomposition of organometallic precursors in a high-boiling point solvent. The structural integrity and uniformity of these nanomaterials are crucial for their performance in applications such as bio-imaging and quantum computing.

Advanced Materials with Engineered Properties from Triethylbismuthine Precursors

The use of triethylbismuthine as a precursor allows for the engineering of advanced materials with specific, tailored properties. By carefully controlling the deposition or synthesis process, it is possible to manipulate the morphology, crystal structure, and composition of the resulting bismuth-containing materials. This level of control is essential for optimizing material performance for specific applications, from enhancing the efficiency of thermoelectric devices to tuning the optical properties of quantum dots for use in advanced sensors and displays. The continued research into precursors like triethylbismuthine is therefore fundamental to the progression of materials science and nanotechnology.

Theoretical and Computational Investigations of Triethylbismuthine

Quantum Chemical Approaches to Triethylbismuthine Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the molecular structure and the nature of the chemical bonds within triethylbismuthine. These theoretical investigations provide detailed information on bond lengths, bond angles, and the electronic environment of the molecule.

Theoretical studies on organobismuth compounds, including triethylbismuthine, often employ methods to understand the nature of the bismuth-carbon (Bi-C) bond. The bonding in diorgano(bismuth)alcoholates has been investigated using density functional theory (DFT) calculations, revealing Bi-C bond lengths in the range of 2.25–2.26 Å. nih.gov In the dimethylbismuth cation, the Bi-C bonds are, on average, shorter than those in neutral trimethylbismuth (B1197961). nih.gov For triphenylbismuth, a combination of gas electron diffraction and quantum chemical calculations has been used to evaluate the influence of relativistic effects on its molecular structure. researchgate.net

While specific computational studies detailing the precise bond lengths and angles of triethylbismuthine are not extensively documented in readily available literature, the established methodologies for similar organobismuth compounds provide a robust framework for its theoretical analysis. Such calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule, from which structural parameters are extracted. The analysis of the electronic structure, often through population analysis, helps in understanding the charge distribution and the covalent versus ionic character of the Bi-C bond.

Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms and energetics of chemical reactions involving organometallic compounds. For triethylbismuthine, DFT studies can illuminate its decomposition pathways and its reactions with other chemical species.

A notable application of DFT in this area is the study of the thermal decomposition of related organometallic compounds. For instance, the thermal decomposition of triethylgallium (TEGa) has been investigated using DFT calculations in conjunction with experimental techniques. semanticscholar.orgresearchgate.net These studies explored potential reaction pathways, such as β-hydride elimination and homolysis, and calculated the reaction enthalpies for various decomposition steps. researchgate.net This approach allows for the screening of possible reaction routes and the estimation of their rate parameters.

While direct DFT studies on the specific reaction pathways of triethylbismuthine are not widely reported, the methodologies applied to analogous compounds like TEGa are directly transferable. Such a study on triethylbismuthine would involve mapping the potential energy surface for its decomposition, identifying transition states, and calculating activation energies for different plausible pathways. This would provide valuable insights into the kinetics and mechanisms of its thermal degradation, which is crucial for applications where triethylbismuthine is used as a precursor. DFT calculations have also been employed to study the mechanisms of other types of reactions, such as cycloadditions and Fenton reactions, demonstrating the broad applicability of this theoretical tool. rsc.org

Computational Modeling of Triethylbismuthine Reactivity

Computational modeling provides a framework to predict and understand the chemical reactivity of molecules like triethylbismuthine. This is often achieved through the calculation of various reactivity descriptors derived from conceptual DFT.

Key reactivity descriptors include the Fukui function, which identifies the most electrophilic and nucleophilic sites within a molecule. wikipedia.orgfaccts.de The Fukui function, denoted as f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org By calculating the Fukui functions for nucleophilic attack (f+) and electrophilic attack (f-), one can predict the regions of the triethylbismuthine molecule that are most susceptible to reaction with electron-donating or electron-withdrawing species.

The calculation of these functions typically involves performing single-point energy calculations on the neutral, cationic, and anionic forms of the molecule at the optimized geometry of the neutral species. faccts.de The resulting electron densities are then used to compute the Fukui functions. Although specific studies detailing the Fukui functions and other reactivity descriptors for triethylbismuthine are scarce, the theoretical framework is well-established and can be readily applied. nih.govgithub.comscm.com Such computational modeling can guide the rational design of reactions involving triethylbismuthine and help in understanding its chemical behavior in various environments. For example, similar computational models have been used to predict sites for electrophilic substitution in aromatic systems. nih.gov

Thermochemical Calculations and Thermodynamic Functions

Theoretical calculations are instrumental in determining the thermochemical properties of molecules, providing data that can be difficult or dangerous to obtain experimentally. For triethylbismuthine, these calculations can yield important thermodynamic functions such as the standard enthalpy of formation, entropy, and heat capacity.

Ab initio methods can be used to calculate the ideal-gas enthalpies of formation. nist.govnist.gov This is typically achieved by choosing a balanced chemical reaction for which the experimental enthalpies of formation are known for all species except the one of interest. The energies of all species in the reaction are then calculated at a consistent level of theory. By combining the calculated reaction energy with the known experimental enthalpies of formation, the enthalpy of formation for the target molecule can be derived. nist.gov This approach helps to cancel out systematic errors in the calculations.

Table 1: Key Theoretical and Computational Investigation Areas for Triethylbismuthine

| Investigation Area | Key Concepts and Methods | Information Gained |

| Structure and Bonding | Quantum Chemistry, DFT, Geometry Optimization, Population Analysis | Molecular geometry (bond lengths, bond angles), nature of Bi-C bond, charge distribution. |

| Reaction Pathways | Density Functional Theory (DFT), Potential Energy Surface Scanning, Transition State Theory | Mechanisms of thermal decomposition (e.g., pyrolysis), reaction energetics (activation energies, reaction enthalpies). |

| Reactivity Modeling | Conceptual DFT, Fukui Functions, Reactivity Descriptors | Identification of electrophilic and nucleophilic sites, prediction of chemical behavior and reaction selectivity. |

| Thermochemistry | Ab initio Calculations, Statistical Thermodynamics | Standard enthalpy of formation, entropy, heat capacity, and other thermodynamic functions. |

Emerging Research Frontiers and Future Prospects for Triethylbismuthine

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of triethylbismuthine has traditionally been approached through established organometallic reactions. However, emerging research is focused on developing more refined and selective synthetic routes to obtain high-purity triethylbismuthine for specialized applications.

Current research efforts are directed towards optimizing reaction conditions to enhance selectivity. This includes exploring different solvent systems, reaction temperatures, and stoichiometric ratios of reactants. The goal is to minimize the formation of partially alkylated bismuth species and other impurities. Furthermore, alternative synthetic strategies are being investigated, such as the use of less conventional organometallic reagents and bismuth precursors, to achieve cleaner and more efficient syntheses.

Table 1: Comparison of Synthetic Routes for Triethylbismuthine

| Synthetic Route | Bismuth Precursor | Ethylating Agent | Typical Solvents | Advantages | Challenges |

| Grignard Reaction | BiCl₃ | EtMgBr | Diethyl ether, THF | Readily available reagents | Potential for byproduct formation |

| Organolithium Reaction | BiCl₃ | EtLi | Hexane (B92381), Diethyl ether | High reactivity | Requires careful control of stoichiometry |

| Transmetalation | Bismuth acetate | Triethylaluminium | Toluene | Potentially higher selectivity | Reagent cost and availability |

Exploration of New Catalytic Applications

While the catalytic applications of organobismuth compounds have been explored, the specific use of triethylbismuthine as a catalyst is an area ripe for investigation. Bismuth compounds are known for their low toxicity and cost-effectiveness, making them attractive alternatives to more traditional and often more toxic heavy metal catalysts. researchgate.net

Bismuth(III) compounds can act as Lewis acids, catalyzing a variety of organic transformations. researchgate.net Research is beginning to explore the potential of triethylbismuthine and its derivatives in this capacity. Given the nature of the bismuth-carbon bond, triethylbismuthine could also participate in reactions involving radical intermediates.

Emerging areas of interest for triethylbismuthine catalysis include:

Polymerization Reactions: Triarylbismuth compounds have been shown to catalyze the polymerization of alkenes and alkynes. wikipedia.org Investigating the catalytic activity of triethylbismuthine in similar polymerization processes is a logical next step.

Cross-Coupling Reactions: While transition metals like palladium are staples in cross-coupling chemistry, the development of main-group catalysts is a significant area of research. The potential for triethylbismuthine to mediate or co-catalyze such reactions is an intriguing possibility.

Oxidation and Reduction Reactions: Organobismuth(V) compounds are known to be strong oxidizing agents. wikipedia.org The in-situ generation of catalytically active Bi(V) species from triethylbismuthine could open doors to new oxidative transformations.

Table 2: Potential Catalytic Applications of Triethylbismuthine

| Reaction Type | Potential Role of Triethylbismuthine | Rationale |

| Friedel-Crafts Alkylation | Lewis Acid Catalyst | Activation of electrophiles |

| Michael Addition | Lewis Acid Catalyst | Activation of α,β-unsaturated carbonyls |

| Ring-Opening Polymerization | Initiator/Catalyst | Coordination to cyclic monomers |

| C-H Activation | Co-catalyst | Potential for oxidative addition |

Advanced Materials Engineering through Triethylbismuthine Precursors

One of the most promising and rapidly developing areas for triethylbismuthine is its use as a precursor in the synthesis of advanced materials. Its volatility and thermal decomposition characteristics make it an ideal candidate for chemical vapor deposition (CVD) and related techniques. nih.gov

Metal-Organic Chemical Vapor Deposition (MOCVD): MOCVD is a powerful technique for depositing thin films of a wide variety of materials. wikipedia.orgslideshare.netganwafer.com Triethylbismuthine can serve as a bismuth source in the MOCVD growth of bismuth-containing materials, such as:

Bismuth Oxides (Bi₂O₃): These materials have applications in photocatalysis, gas sensing, and as dielectric layers in electronic devices. nih.gov

Bismuth Telluride (Bi₂Te₃): A well-known thermoelectric material used in solid-state cooling and power generation.

Bismuth-Containing Perovskites: These materials are being investigated for applications in solar cells and other optoelectronic devices.

The use of triethylbismuthine in MOCVD allows for precise control over the thickness and composition of the deposited films. Research in this area focuses on optimizing the deposition parameters, such as substrate temperature, precursor flow rates, and the choice of co-precursors, to achieve films with desired properties.

Synthesis of Nanoparticles: Triethylbismuthine can also be used in solution-phase synthesis to produce bismuth-based nanoparticles. aidic.itresearchgate.net By carefully controlling the reaction conditions, nanoparticles with specific sizes and shapes can be obtained, which is crucial for their application in areas such as catalysis and biomedicine.

Table 3: Bismuth-Containing Materials Synthesized Using Triethylbismuthine as a Precursor

| Material | Synthesis Method | Potential Applications |

| Bi₂O₃ | MOCVD, ALD | Photocatalysis, Gas Sensors, Dielectrics |

| Bi₂Te₃ | MOCVD | Thermoelectric devices |

| SrBi₂Ta₂O₉ (SBT) | MOCVD, ALD | Ferroelectric random-access memory (FeRAM) |

| Bismuth Nanoparticles | Solution-phase decomposition | Catalysis, Biomedical imaging |

Mechanistic Elucidation of Complex Triethylbismuthine-Mediated Processes

A deeper understanding of the reaction mechanisms involving triethylbismuthine is crucial for the rational design of new synthetic routes and catalytic systems. nih.govnih.govresearchgate.netrsc.org The reactivity of triethylbismuthine is governed by the nature of the bismuth-carbon bond, which is relatively weak and polar.

Key areas of mechanistic investigation include:

Thermal Decomposition Pathways: In MOCVD applications, understanding how triethylbismuthine decomposes is essential for controlling film growth. Studies in this area aim to identify the gaseous byproducts and the surface reactions that lead to the deposition of bismuth-containing materials.

Catalytic Cycles: For reactions where triethylbismuthine acts as a catalyst, elucidating the catalytic cycle is a primary goal. This involves identifying the active catalytic species, which could be the intact triethylbismuthine molecule, a derivative formed in situ, or a bismuth-centered radical. Techniques such as in-situ spectroscopy and computational modeling are valuable tools in these investigations.

Redox Chemistry: The ability of bismuth to cycle between the +3 and +5 oxidation states is central to some of its catalytic activity. youtube.com Mechanistic studies are exploring the feasibility of such redox cycles involving triethylbismuthine and the nature of the intermediates involved.

Future research will likely employ a combination of experimental techniques, including kinetic studies, isotopic labeling, and advanced spectroscopic methods, along with theoretical calculations to provide a detailed picture of the reaction pathways of this versatile organobismuth compound.

Q & A

Q. What established protocols exist for synthesizing triethylbismuthine, and how can reaction conditions be optimized?

Methodological Answer: Triethylbismuthine is typically synthesized via Grignard reagent reactions, such as reacting BiCl₃ with ethylmagnesium bromide. Key steps include:

- Purification: Use silica gel chromatography (5% EtOAc/hexanes) to isolate the compound .

- Optimization: Vary reaction parameters (temperature, solvent polarity, and stoichiometry) to enhance yield. For example, highlights that triethyl orthoesters react with SO₂ at 0–25°C, but triethyl orthoformate requires heating (85–90°C) for partial conversion .

- Validation: Monitor reactions via NMR (e.g., ¹H-NMR at 300 MHz) and GLC to confirm product identity .

Q. What analytical techniques are most effective for characterizing triethylbismuthine’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H-NMR (e.g., δ 2.32 ppm for methyl groups in tris(4-methylphenyl)bismuthine) and ¹³C-NMR to confirm bonding environments .

- Gas-Liquid Chromatography (GLC): Validate purity by comparing retention times with standards, as demonstrated in orthoester reactions .

- X-ray Crystallography: Resolve molecular geometry for coordination studies .

Q. What safety protocols are critical when handling triethylbismuthine in laboratory settings?

Methodological Answer:

- Preventive Measures: Use fume hoods, gloves, and protective eyewear to avoid inhalation/skin contact .

- Storage: Keep in airtight containers under inert gas (e.g., N₂) to prevent decomposition .

- Emergency Response: For spills, neutralize with inert adsorbents and dispose via approved waste facilities .

Advanced Research Questions

Q. How does triethylbismuthine’s reactivity vary under different catalytic or solvent environments?

Methodological Answer:

- Kinetic Studies: Compare reaction rates in polar vs. nonpolar solvents. shows SO₂ reactivity with orthoesters is solvent-dependent, with liquid SO₂ enabling rapid alkoxy exchange .

- Catalytic Screening: Test transition metal catalysts (e.g., Au(I), Fe(II)) to assess ligand-transfer capabilities, as seen in tris(2-pyridyl)bismuthine systems .

- Data Collection: Use NMR and GLC to track intermediates (e.g., ethyl acetate, diethyl sulfite) and quantify yields .

Q. What mechanistic insights explain triethylbismuthine’s role in coordination chemistry?

Methodological Answer:

- Ligand Exchange Experiments: React triethylbismuthine with metal salts (e.g., FeCl₂) to study pyridyl/halogen transfer. demonstrates ligand exchange with Au(I) to form [AuCl(PyBism)] complexes .

- Spectroscopic Analysis: Employ UV-Vis and EPR to monitor electron transfer during coordination .

- Computational Modeling: Use DFT to map electron density and predict binding affinities .

Q. How can researchers address contradictions in reported reactivity data for triethylbismuthine derivatives?

Methodological Answer:

- Reproducibility Checks: Replicate studies under identical conditions (e.g., 24 hr at 0°C for orthoester-SO₂ reactions) .

- Control Experiments: Isolate variables like moisture or trace metals that may alter outcomes .

- Meta-Analysis: Systematically compare literature data (e.g., Table I in ) to identify trends or outliers .

Q. What mixed-methods approaches integrate experimental and computational data for triethylbismuthine studies?

Methodological Answer:

- Sequential Design: Combine synthesis/characterization (quantitative) with mechanistic DFT modeling (qualitative). emphasizes aligning methods with research goals .

- Triangulation: Validate computational predictions (e.g., reaction pathways) with kinetic data from GLC/NMR .

Ethical and Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.